SGX201 -

SGX201

Catalog Number: EVT-283172
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. SGX201 has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.
Source and Classification

SGX201 is synthesized through specific chemical processes and is categorized under small organic molecules. Its classification indicates that it may have applications in pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of SGX201 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that are chemically modified through various reactions.
  2. Reagents and Conditions: Specific reagents are used, often requiring controlled temperature and pressure conditions to facilitate the reaction.
  3. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate SGX201 from by-products.

These methods ensure that the final product is of high purity and suitable for further analysis or application.

Molecular Structure Analysis

Structure and Data

The molecular structure of SGX201 can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms.

  • Chemical Formula: The exact formula would include the types and numbers of atoms present in the molecule.
  • Structural Representation: A structural diagram can illustrate how atoms are bonded together, revealing functional groups that may be responsible for its biological activity.

This structural information is crucial for understanding how SGX201 interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

SGX201 can participate in various chemical reactions, which may include:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or rings.
  • Addition Reactions: Involving the addition of atoms or groups to double bonds.

Each reaction type provides insights into the reactivity of SGX201 and its potential transformations under different conditions.

Mechanism of Action

Process and Data

The mechanism of action for SGX201 involves its interaction with specific biological targets, such as enzymes or receptors.

  1. Binding Affinity: The compound binds to its target with a certain affinity, which can be quantified using techniques like surface plasmon resonance.
  2. Biological Response: This binding triggers a cascade of biochemical events, leading to physiological changes that may alleviate symptoms of disease or alter disease progression.

Understanding this mechanism is essential for developing therapeutic applications based on SGX201.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SGX201 may exist as a solid, liquid, or gas at room temperature.
  • Melting/Boiling Point: These values provide insights into the stability and handling conditions for the compound.
  • Solubility: Knowledge about its solubility in various solvents is crucial for formulation in drug development.

Chemical Properties

  • Reactivity: SGX201's reactivity with other chemicals influences its stability and suitability for various applications.
  • pH Stability: The compound's stability across different pH levels can impact its efficacy in biological systems.

These properties are vital for assessing the practical applications of SGX201 in scientific research.

Applications

Scientific Uses

SGX201 has potential applications in several scientific domains:

  • Pharmaceutical Development: Its properties may be harnessed in creating new medications for treating specific diseases.
  • Biochemical Research: Researchers may use SGX201 to study biological pathways and mechanisms due to its interactions with cellular components.
  • Diagnostic Tools: The compound could be utilized in developing assays or tests to detect certain biomolecules or conditions.
Introduction to SGX201 in Contemporary Research

Historical Context and Discovery Timeline of SGX201

The development pathway of SGX201 began within Soligenix’s specialized biotherapeutics pipeline, originating from earlier work with oral BDP for gastrointestinal disorders. Key milestones include:

  • 2012: Completion of the Phase 1/2 clinical trial (Protocol BDP-ENT-01), an open-label, randomized, dose-finding study across five centers. This trial evaluated escalating doses of SGX201 in 16 patients with rectal cancer undergoing pelvic radiation and chemotherapy [2] [5].
  • Research Funding: Supported by a two-year Small Business Innovation Research (SBIR) grant from the National Cancer Institute (NCI), providing approximately $510,000. This grant underscored federal recognition of SGX201’s therapeutic potential [2] [5].
  • Regulatory Status: Awarded Fast Track designation by the FDA for radiation enteritis prevention, facilitating expedited development and review [5].

Table 1: Key Chronological Milestones in SGX201 Development

YearDevelopment PhaseSignificance
2012Phase 1/2 Trial CompletionFirst clinical evidence of safety and preliminary efficacy in humans [2]
2012NCI SBIR Grant AwardCritical non-dilutive funding enabling clinical advancement [2]
Pre-2012Preclinical FormulationDevelopment of time-release BDP mechanism for sustained GI targeting

Role of SGX201 in Addressing Unmet Therapeutic Needs

Radiation enteritis—characterized by acute inflammation of the bowel lining following radiotherapy—lacks FDA-approved preventive therapies. SGX201 addresses this gap through:

  • Mechanistic Rationale: As a potent topically active corticosteroid, BDP mitigates inflammatory cascades (e.g., cytokine release and leukocyte migration) within intestinal mucosa. The time-release formulation ensures prolonged local activity, minimizing systemic exposure while countering radiation-induced cell death and bacterial translocation [2] [5].
  • Clinical Evidence: The Phase 1/2 trial demonstrated a lower incidence of diarrhea compared to historical controls, alongside dose-dependent reductions in nausea, vomiting, and enteritis severity (per NCI Common Terminology Criteria). This positions SGX201 as a prophylactic modality to maintain cancer treatment continuity [2] [5].
  • Therapeutic Impact: Addresses a population exceeding 100,000 annual U.S. patients receiving abdominal/pelvic radiation, who risk treatment interruptions due to enteritis [5].

Table 2: SGX201’s Mechanism vs. Radiation Enteritis Pathophysiology

Pathophysiological ProcessSGX201 InterventionObserved Outcome
Radiation-induced mucosal apoptosisLocal anti-inflammatory action of BDPReduced epithelial damage
Inflammatory cytokine surgeInhibition of NF-κB and leukocyte infiltrationLowered diarrhea incidence [5]
Bacterial translocationStabilization of intestinal barrier functionDecreased infection risk

Academic and Industrial Collaborations in SGX201 Research

SGX201’s advancement reflects synergistic partnerships integrating academic, governmental, and industrial expertise:

  • National Cancer Institute (NCI): The SBIR grant provided essential financial support and validation of the compound’s clinical rationale. This collaboration exemplifies federal commitment to addressing oncology-supportive care gaps [2].
  • Multicenter Clinical Consortium: The Phase 1/2 trial involved five investigative sites, including Northwestern University’s Robert H. Lurie Comprehensive Cancer Center. Principal investigators like Dr. William Small Jr. contributed clinical design leadership and efficacy interpretation [2] [5].
  • Soligenix’s Integrated R&D: Internal teams leveraged expertise in gastrointestinal therapeutics (e.g., from oral BDP program orBec®) to optimize SGX201’s formulation. This institutional capability accelerated translational progress [2].

Table 3: Strategic Collaborations Driving SGX201 Development

Properties

Product Name

SGX201

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.